1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone
Description
Contextualization within Biphenyl (B1667301) Chemistry and Acetophenone (B1666503) Derivatives
The molecular architecture of 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone firmly places it within two major classes of organic compounds: biphenyls and acetophenone derivatives. The biphenyl moiety, consisting of two connected phenyl rings, is a privileged structural motif found in numerous pharmaceuticals, agrochemicals, and advanced materials. The synthesis of this core structure has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions. Methods like the Suzuki-Miyaura, Negishi, and Stille couplings allow for the efficient and selective formation of the crucial carbon-carbon bond linking the two aryl rings, even with sterically hindered substrates. nih.govnih.gov The Suzuki-Miyaura reaction, in particular, is widely employed due to its mild conditions and the commercial availability and low toxicity of its boronic acid reagents. nih.gov
Concurrently, the compound is a derivative of acetophenone, the simplest aromatic ketone. Acetophenone and its derivatives are fundamental building blocks in organic synthesis. chemeo.com The introduction of the acetyl group (ethanone) onto an aromatic ring is classically achieved through the Friedel-Crafts acylation. byjus.comwikipedia.org This reaction, first reported by Charles Friedel and James Crafts in 1877, typically involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride. byjus.comchemistryviews.org The resulting aryl ketone is a versatile intermediate, with the carbonyl group enabling a wide range of subsequent chemical transformations. Therefore, this compound is a hybrid structure that combines the synthetic versatility of an acetophenone derivative with the important physicochemical properties of a substituted biphenyl.
While specific data for this compound is not widely available in public literature, data for a closely related structural isomer, 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone, provides insight into the general properties of this class of molecules.
| Property | Value |
|---|---|
| CAS Number | 56917-39-6 chemicalbook.com |
| Molecular Formula | C15H14O chemicalbook.com |
| Molecular Weight | 210.27 g/mol chemicalbook.com |
Significance in Retrosynthetic Analysis of Polyaromatic Systems
Retrosynthetic analysis is a powerful strategy in organic synthesis where a target molecule is conceptually broken down into simpler, commercially available precursors. In this context, this compound emerges as a highly valuable building block, or synthon, for the construction of complex polyaromatic systems. Polycyclic Aromatic Hydrocarbons (PAHs) and related extended π-systems are of great interest for their applications in materials science, particularly in organic electronics. nih.gov
When planning the synthesis of a large, multi-ring aromatic structure, one of the key challenges is the controlled assembly of the constituent rings. A biaryl ketone like this compound offers a strategic starting point. A retrosynthetic disconnection of a complex polyaromatic target might reveal the biphenyl core of this compound as a key substructure. The methyl and acetyl groups provide crucial handles for further synthetic elaboration:
The acetyl group can be used to form new rings through reactions like aldol (B89426) condensations, cyclizations, or as a directing group for further aromatic substitutions.
The methyl group can be functionalized, for example, via benzylic halogenation, to extend the carbon skeleton.
The positions on both aromatic rings are distinct, allowing for regioselective introduction of further substituents before or after the key ring-forming steps.
This strategic placement of functional groups makes compounds like this compound ideal intermediates for convergent syntheses, where different complex fragments of a target molecule are prepared separately before being joined together.
Historical Development and Evolution of Synthetic Methodologies for Related Ketone Scaffolds
The synthetic methodologies required to construct a molecule like this compound have evolved significantly over the past century and a half. The history of its synthesis is intrinsically linked to two fundamental transformations in organic chemistry: the formation of the aryl-ketone bond and the formation of the biaryl bond.
The genesis of aryl ketone synthesis lies in the work of Charles Friedel and James Crafts in 1877. wikipedia.orgchemistryviews.org Their discovery of the aluminum chloride-catalyzed reaction of acyl chlorides with aromatic compounds, known as the Friedel-Crafts acylation, provided the first general and reliable method for this transformation. geeksforgeeks.org For decades, this reaction, despite its limitations (such as the need for stoichiometric amounts of catalyst and incompatibility with deactivated aromatic rings), remained the cornerstone of aryl ketone synthesis. wikipedia.orgvaia.com
The synthesis of the biphenyl core has also seen dramatic evolution. Early methods often relied on harsh conditions and offered limited scope. However, the latter half of the 20th century witnessed the dawn of transition-metal catalysis. The discovery of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction in 1979, was a watershed moment. nih.gov This reaction provided a mild, versatile, and highly efficient route to biaryls from aryl halides and arylboronic acids. The development of specialized phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has further expanded the scope of this reaction to include the synthesis of sterically hindered biaryls, which were previously difficult to access. nih.gov
Modern synthetic approaches to biaryl ketones often combine these powerful technologies or employ newer, more integrated strategies. For instance, palladium-catalyzed carbonylative coupling reactions can form the ketone and one of the C-C bonds in a single step. The development of these advanced catalytic systems represents a significant leap from the classical methods, enabling the efficient and controlled synthesis of complex molecules like this compound.
| Reaction Name | Year Developed | Key Reactants | Typical Catalyst | Primary Advantage |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 1877 wikipedia.org | Arene + Acyl Halide/Anhydride | AlCl3 (Stoichiometric) wikipedia.org | Fundamental method for aryl ketone synthesis. vaia.com |
| Suzuki-Miyaura Coupling | 1979 nih.gov | Aryl Halide + Arylboronic Acid | Palladium(0) complexes nih.gov | Mild conditions, high functional group tolerance, low toxicity of reagents. nih.gov |
| Negishi Coupling | 1977 | Aryl Halide + Arylzinc Reagent | Palladium(0) or Nickel(0) | High reactivity and yields. |
| Stille Coupling | 1978 | Aryl Halide + Arylstannane | Palladium(0) complexes | Tolerant of a wide variety of functional groups. |
Structure
3D Structure
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(2-methyl-3-phenylphenyl)ethanone |
InChI |
InChI=1S/C15H14O/c1-11-14(12(2)16)9-6-10-15(11)13-7-4-3-5-8-13/h3-10H,1-2H3 |
InChI Key |
XMIOBNCLTZLBFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Ii. Methodologies for the Chemical Synthesis of 1 2 Methyl 1,1 Biphenyl 3 Yl Ethanone
Transition Metal-Catalyzed Cross-Coupling Strategies
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, particularly the aryl-aryl bond central to the target molecule. rsc.org These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium or nickel. wikipedia.orgwikipedia.org
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for synthesizing biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. libretexts.orgmdpi.com The synthesis of the 2-methyl-[1,1'-biphenyl] core of the target molecule can be envisioned via the palladium-catalyzed coupling of a (3-acetyl-2-methylphenyl)boronic acid with an aryl halide or, alternatively, a 3-bromo-2-methylacetophenone with a phenylboronic acid.
The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂. amazonaws.com A base is essential for the transmetalation step, with common choices including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). beilstein-journals.orgnih.gov The choice of solvent and ligand is critical, especially given the steric hindrance posed by the ortho-methyl group, which can impede the coupling reaction. nih.gov
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Purpose |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Facilitates oxidative addition and reductive elimination |
| Ligand | PPh₃, S-Phos, XPhos | Stabilizes the catalyst and promotes reactivity |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Solubilizes reactants and influences reaction rate |
| Temperature | Room temperature to >100 °C | Provides energy to overcome activation barriers |
While the Suzuki coupling is prevalent, other cross-coupling reactions offer alternative routes for constructing the aryl-aryl bond. acs.org
Kumada Coupling : As one of the first transition-metal-catalyzed cross-coupling reactions developed, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an aryl halide. wikipedia.orgorganic-chemistry.org It is often catalyzed by nickel or palladium complexes. wikipedia.orgacs.org For the synthesis of the 2-methylbiphenyl (B165360) skeleton, this could involve reacting phenylmagnesium bromide with a 3-substituted-2-methylhalobenzene. A key advantage is the direct use of Grignard reagents, though their high reactivity limits the functional group tolerance of the reaction. organic-chemistry.org
Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high reactivity and broad scope, allowing for the coupling of various carbon centers (sp³, sp², and sp). wikipedia.org The synthesis could proceed via the reaction of a (3-acetyl-2-methylphenyl)zinc halide with an aryl halide. Organozinc reagents are generally more tolerant of functional groups than Grignard reagents but are sensitive to air and moisture. wikipedia.orgorganic-chemistry.org
Stille Coupling : The Stille reaction pairs an organotin (stannane) reagent with an organic halide, catalyzed by palladium. wikipedia.org A significant advantage of this method is the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups. orgsyn.orguwindsor.ca This makes the Stille coupling highly effective for complex molecule synthesis. uwindsor.ca However, a major drawback is the high toxicity of organotin compounds. wikipedia.org
For cross-coupling reactions involving sterically hindered substrates, such as ortho-substituted aryl halides, the choice of ligand is paramount for achieving high catalytic efficiency. dicp.ac.cnresearchgate.net The ligand stabilizes the metal catalyst and modulates its electronic and steric properties to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
For challenging couplings like the formation of the 2-methylbiphenyl core, bulky and electron-rich phosphine (B1218219) ligands are often required. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is crucial for the oxidative addition of the sterically hindered aryl halide. nih.gov
Table 2: Advanced Ligands for Sterically Hindered Cross-Coupling
| Ligand Class | Example Ligands | Key Features |
|---|---|---|
| Biaryl Phosphines | S-Phos, XPhos, RuPhos | Bulky, electron-rich, promote fast catalysis |
| Dialkylarylphosphines | P(t-Bu)₃ | Strong electron donors, effective for aryl chlorides |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form stable catalyst complexes |
The development of these sophisticated ligands has significantly expanded the scope of cross-coupling reactions, enabling the synthesis of tri- and even tetra-ortho-substituted biaryls, which were previously difficult to access. dicp.ac.cn
Classical Arylation and Acylation Routes
An alternative synthetic strategy involves first forming the biphenyl (B1667301) scaffold and then introducing the acetyl group in a subsequent step. This approach relies on classical electrophilic aromatic substitution and modern regioselective functionalization methods.
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. organic-chemistry.org This electrophilic aromatic substitution reaction involves treating an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org
To synthesize 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone using this method, one would start with a 2-methyl-[1,1'-biphenyl] precursor. The reaction with acetyl chloride and AlCl₃ would generate a highly reactive acylium ion electrophile. youtube.com However, a significant challenge in this approach is controlling the regioselectivity. The substitution pattern on the biphenyl precursor is governed by the directing effects of the existing substituents (the methyl group and the adjacent phenyl ring). Both groups are ortho-, para-directing activators, which can lead to a mixture of acylated products, potentially making the isolation of the desired 3-acylated isomer difficult. The steric hindrance from the ortho-methyl group and the phenyl ring might favor substitution at less hindered positions.
Directed ortho-metalation (DoM) offers a powerful solution to the regioselectivity problems encountered in classical electrophilic substitutions. wikipedia.org This strategy utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base (e.g., n-butyllithium) and directs deprotonation exclusively to the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then be trapped with an electrophile, such as an acetylating agent, to introduce the desired functionality with high regiocontrol. nih.gov
A potential DoM strategy for synthesizing the target molecule could involve a 2-methylbiphenyl precursor bearing a suitable DMG at the 2- or 4-position. For instance, an amide or methoxy (B1213986) group at the 4-position of the methylated ring could direct lithiation to the 3-position. Subsequent quenching of the generated aryllithium intermediate with an electrophile like N,N-dimethylacetamide would install the acetyl group at the desired location. This method provides a highly regioselective pathway for functionalizing sterically congested positions that are often inaccessible through other means. acs.orgorganic-chemistry.org
Chemo- and Regioselective Synthesis Approaches
Achieving the specific arrangement of substituents in this compound requires meticulous control over the reaction pathways. Chemo- and regioselectivity are paramount in biphenyl synthesis, where multiple reactive sites or functional groups could lead to a mixture of isomers.
The control of aromatic substitution is fundamental to the synthesis of complex biaryls. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. nih.gov The regioselectivity of these reactions is governed by a combination of electronic and steric factors associated with the substrates and the catalyst system employed. thieme-connect.com For instance, in substrates with multiple potential coupling sites (e.g., aromatic bis-triflates), the reaction can be directed to a specific position by tuning these parameters. thieme-connect.com
Directed ortho-Metalation (DoM) offers an alternative and highly regioselective strategy. wikipedia.org This technique utilizes a directing metalation group (DMG) on an aromatic ring, which complexes with an organolithium reagent to facilitate deprotonation exclusively at the adjacent ortho position. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate that can then react with an electrophile to introduce a specific substituent. The power of DoM lies in its ability to introduce functional groups at positions that are not easily accessible through classical electrophilic aromatic substitution. wikipedia.org The combination of DoM with subsequent cross-coupling reactions provides a robust methodology for the regiospecific synthesis of highly substituted biphenyls. nih.gov
The choice of ligands in palladium-catalyzed reactions also plays a crucial role. Bulky electron-rich phosphine ligands, often referred to as Buchwald ligands, are known to facilitate reactions involving sterically hindered substrates by promoting the crucial transmetalation and reductive elimination steps in the catalytic cycle. rsc.org
The selective synthesis of the this compound isomer is challenging due to the steric hindrance imposed by the ortho-methyl group and the adjacent acetyl group. The Suzuki-Miyaura coupling reaction stands out as the most plausible method. Two primary retrosynthetic pathways can be envisioned:
Pathway A: Coupling of 3-halo-2-methylacetophenone with phenylboronic acid.
Pathway B: Coupling of (3-acetyl-2-methylphenyl)boronic acid with a phenyl halide.
Both pathways involve sterically hindered coupling partners. Generally, such reactions give lower yields. reddit.com However, the development of specialized catalyst systems has enabled the efficient synthesis of biaryls with multiple ortho substituents. For example, the use of Pd(dba)₂ with bulky phosphine ligands like 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) has proven effective for synthesizing sterically hindered polychlorinated biphenyls in high yields (65–98%), significantly outperforming classic Ullmann coupling reactions. nih.gov Similarly, arsa-Buchwald ligands, which are arsenic analogs of Buchwald ligands, have shown effectiveness for sterically hindered substrates due to the longer arsenic-palladium bond that facilitates the transmetalation step. rsc.org
The table below illustrates the impact of different catalyst systems on the yield of sterically hindered biphenyl synthesis, based on analogous reactions.
| Aryl Halide | Boronic Acid | Catalyst System | Yield (%) |
|---|---|---|---|
| Polychloroiodobenzene | Dichlorophenylboronic acid | Pd(dba)₂ / DPDB | 65-98 |
| 2,6-Dimethylbromobenzene | Mesitylboronic acid | Pd(OAc)₂ / SPhos | 95 |
| 2-Chloro-6-methyliodobenzene | 2,6-Dimethylphenylboronic acid | Pd(dba)₂ / DPDB | 85 |
This table presents representative data from studies on sterically hindered Suzuki-Miyaura couplings to illustrate the effectiveness of modern catalyst systems.
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes not only efficiency and selectivity but also sustainability. Advanced techniques like flow chemistry and microwave-assisted synthesis, along with green chemistry principles, are increasingly being applied to the production of complex molecules, including active pharmaceutical ingredients (APIs). semanticscholar.orgworktribe.com
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. nih.gov These benefits include superior heat and mass transfer, enhanced safety, and straightforward scalability. mdpi.com For Suzuki-Miyaura cross-coupling reactions, flow processes can dramatically reduce reaction times and improve product selectivity. bcrec.id
In a typical setup, solutions of the reactants are pumped through a heated tube or column packed with a catalyst. bcrec.idvapourtec.com The use of heterogeneous, immobilized catalysts, such as palladium supported on silica (B1680970) or polymers, is particularly advantageous as it simplifies product purification by eliminating the need to remove the metal catalyst from the reaction mixture. vapourtec.commdpi.com This approach has been successfully applied to the synthesis of various biphenyls and is highly relevant for the industrial production of APIs. worktribe.combeilstein-journals.org
The table below summarizes typical parameters for a continuous flow Suzuki-Miyaura reaction.
| Parameter | Typical Value/Condition |
|---|---|
| Reactor Type | Packed-bed column with heterogeneous catalyst (e.g., SiliaCat DPP-Pd) |
| Temperature | 80 - 150 °C |
| Residence Time | 2 - 70 minutes |
| Catalyst | Heterogeneous Pd on silica or polymer support |
| Throughput | Can be scaled to gram or kilogram per day production |
This table provides an overview of common conditions used in continuous flow Suzuki-Miyaura coupling reactions.
Microwave-assisted synthesis is a well-established technique for accelerating a wide range of organic reactions. ijnrd.org Compared to conventional heating, which relies on thermal conduction, microwave irradiation directly heats the reaction mixture, leading to rapid temperature increases and significantly shorter reaction times—often from hours to minutes. ijnrd.orgresearchgate.net
For Suzuki-Miyaura couplings, microwave heating has been shown to be highly effective, often providing high yields in just 5-10 minutes. researchgate.netnih.gov This rapid heating can also minimize the formation of byproducts that may occur during prolonged reaction times under conventional heating. nih.gov While some studies suggest non-thermal microwave effects may contribute to rate acceleration, many cases show that the speed is primarily due to the efficient thermal energy transfer. researchgate.net
The following table compares reaction outcomes for biphenyl synthesis using conventional and microwave heating.
| Aryl Halide | Heating Method | Reaction Time | Yield (%) |
|---|---|---|---|
| 4-Iodotoluene | Conventional | 60 min | 92 |
| 4-Iodotoluene | Microwave | 5 min | 91 |
| 4-Bromoacetophenone | Conventional | 60 min | 95 |
| 4-Bromoacetophenone | Microwave | 5 min | 97 |
| 4-Chloroanisole | Conventional | 60 min | 81 |
| 4-Chloroanisole | Microwave | 10 min | 84 |
This comparative data, adapted from studies on Suzuki-Miyaura reactions, highlights the significant reduction in reaction time achieved with microwave irradiation. researchgate.netjaveriana.edu.co
In line with the principles of green chemistry, significant effort has been directed towards developing synthetic methods that reduce or eliminate the use of hazardous organic solvents. orientjchem.org
Mechanochemical Synthesis: Solvent-free reactions can be achieved using mechanochemistry, where mechanical energy (e.g., from ball milling) is used to initiate chemical reactions. mdpi.com Palladium-catalyzed oxidative homocoupling of aryl boronic acids has been successfully performed using a solvent-free and ligand-free ball-milling method to produce biphenyl derivatives. rsc.org This technique is simple, fast, and efficient, avoiding the need for bulk solvents.
Sustainable Solvents: When a solvent is necessary, the focus shifts to environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity and availability. Suzuki-Miyaura reactions can be performed efficiently in water, often with the aid of a co-solvent or phase-transfer catalyst to improve the solubility of organic reactants. researchgate.netresearchgate.net Glycerol, a non-toxic, biodegradable byproduct of biodiesel production, has also emerged as a promising sustainable solvent for cross-coupling reactions. unina.itrsc.org Its high boiling point and ability to dissolve a range of reagents make it a suitable medium for many chemical transformations. researchgate.net
The table below outlines various green chemistry approaches for biphenyl synthesis.
| Methodology | Key Conditions | Advantages |
|---|---|---|
| Mechanosynthesis (Ball Milling) | Solvent-free, ligand-free, Pd catalyst | Eliminates solvent waste, fast reaction times (15 min) |
| Reaction in Water | Pd catalyst, base (e.g., K₂CO₃), often at room temperature | Environmentally benign, simplifies workup |
| Reaction in Glycerol | Pd(OAc)₂, base, 80-90 °C | Renewable, biodegradable, non-volatile solvent |
This table summarizes key features of sustainable methodologies applicable to the synthesis of biphenyl compounds. mdpi.comrsc.orgresearchgate.netunina.it
Comparative Analysis of Synthetic Route Efficiencies, Yields, and Scalability
The synthesis of this compound can be approached through several strategic routes, primarily centered around palladium- or nickel-catalyzed cross-coupling reactions and electrophilic aromatic substitution. Each of these methods presents a unique set of advantages and disadvantages concerning yield, efficiency, and the feasibility of large-scale production. The most promising strategies include the Suzuki-Miyaura coupling, the Negishi coupling, and the Friedel-Crafts acylation.
Route A: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.orgnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.org For the synthesis of the target molecule, two main variations of the Suzuki coupling are conceivable:
Route A1: Coupling of (2-methylphenyl)boronic acid with 3-bromoacetophenone.
Route A2: Coupling of (3-acetyl-2-methylphenyl)boronic acid with a phenyl halide (e.g., bromobenzene).
Route A1 is generally more practical due to the commercial availability and lower cost of the starting materials: 2-methylphenylboronic acid and 3-bromoacetophenone. The Suzuki coupling of arylboronic acids with bromoacetophenones is a well-documented transformation, often proceeding with good to excellent yields. researchgate.netikm.org.my The reaction conditions are typically mild, and the reagents are relatively stable and less toxic compared to those used in other coupling reactions. nih.gov
Route B: Negishi Coupling
The Negishi coupling offers a powerful alternative to the Suzuki-Miyaura reaction, involving the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the generally higher reactivity of organozinc reagents, which can be beneficial in cases of sterically hindered substrates. nih.gov Similar to the Suzuki approach, two pathways can be envisioned:
Route B1: Coupling of (2-methylphenyl)zinc halide with 3-bromoacetophenone.
Route B2: Coupling of (3-acetyl-2-methylphenyl)zinc halide with a phenyl halide.
The primary drawback of the Negishi coupling lies in the preparation and handling of the organozinc reagents, which are sensitive to air and moisture. libretexts.org This adds complexity to the process and can be a limiting factor for large-scale industrial applications. However, for laboratory-scale synthesis, it remains a highly effective method.
Route C: Friedel-Crafts Acylation
A more direct approach to the target molecule is the Friedel-Crafts acylation of 2-methylbiphenyl with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride). libretexts.org This method avoids the need for pre-functionalized starting materials for a cross-coupling reaction. However, the primary challenge of this route is controlling the regioselectivity of the acylation.
The methyl group of 2-methylbiphenyl is an ortho-, para-directing activator, while the phenyl group is also an activating group. This can lead to a mixture of mono-acetylated products, with acylation occurring at various positions on both rings. Achieving high selectivity for the desired 3-position would likely be challenging and could result in low yields of the target isomer, necessitating difficult chromatographic separation. Studies on the acylation of similar systems, such as 3,3'-dimethylbiphenyl, have shown that the reaction conditions can significantly influence the product distribution. ruc.dk
Comparative Data of Proposed Synthetic Routes
The following interactive table provides a comparative overview of the plausible synthetic routes for this compound, with estimated data based on analogous transformations reported in the literature.
| Route | Method | Starting Materials | Typical Yield (%) | Scalability | Key Advantages | Key Disadvantages |
| A1 | Suzuki-Miyaura Coupling | 2-Methylphenylboronic acid, 3-Bromoacetophenone | 75-95 | Good | Commercially available starting materials, mild conditions, high functional group tolerance. | Cost of palladium catalyst, potential for side reactions like deboronation. |
| B1 | Negishi Coupling | 2-Methylphenylzinc halide, 3-Bromoacetophenone | 80-98 | Moderate | High reactivity, can be effective for sterically hindered substrates. | Air and moisture sensitive reagents, preparation of organozinc compounds. |
| C | Friedel-Crafts Acylation | 2-Methylbiphenyl, Acetyl chloride/AlCl₃ | 10-40 (of desired isomer) | Poor to Moderate | Direct, one-step reaction, inexpensive reagents. | Poor regioselectivity leading to a mixture of isomers, difficult purification. |
Analysis of Efficiencies, Yields, and Scalability
Based on the comparative data, the Suzuki-Miyaura coupling (Route A1) appears to be the most balanced and promising approach for the synthesis of this compound, particularly for larger scale preparations. The high yields, coupled with the operational simplicity and the use of relatively stable reagents, make it an attractive option. While the cost of the palladium catalyst can be a consideration for industrial-scale synthesis, advancements in catalyst technology, including the use of highly active catalysts at low loadings and recyclable catalytic systems, can mitigate this issue. ikm.org.my
The Negishi coupling (Route B1) offers potentially higher yields due to the increased reactivity of the organozinc reagent. However, the stringent requirements for anhydrous and inert reaction conditions make it less amenable to large-scale production compared to the Suzuki-Miyaura coupling. The preparation of the organozinc reagent adds an extra step and introduces challenges related to handling and safety.
The Friedel-Crafts acylation (Route C) is the least favorable option due to the anticipated lack of regioselectivity. The formation of multiple isomers would lead to low yields of the desired product and necessitate extensive and costly purification procedures. Therefore, this route is unlikely to be efficient or scalable for the specific synthesis of this compound.
Iii. Reactivity and Mechanistic Investigations of 1 2 Methyl 1,1 Biphenyl 3 Yl Ethanone
Transformations of the Acetyl Moiety
The acetyl group, a ketone, is a versatile functional handle for a wide array of chemical transformations. Its reactivity is centered around the electrophilic carbonyl carbon and the acidic α-protons of the methyl group.
The carbonyl group of 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone can be readily reduced to a secondary alcohol, 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanol. This transformation is a cornerstone of organic synthesis, allowing for the introduction of a chiral center and a launching point for further derivatization.
Common Reducing Agents and Expected Outcomes
| Reducing Agent | Product | Reaction Conditions | Mechanistic Notes |
| Sodium borohydride (B1222165) (NaBH₄) | 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanol | Methanol or ethanol (B145695) as solvent, room temperature | A mild and selective reagent for the reduction of ketones. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. |
| Lithium aluminum hydride (LiAlH₄) | 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanol | Anhydrous ether or THF, followed by aqueous workup | A powerful reducing agent capable of reducing a wide range of functional groups. Its high reactivity necessitates anhydrous conditions. |
| Catalytic Hydrogenation (H₂, Pd/C) | 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanol | Pressurized hydrogen gas, palladium on carbon catalyst, ethanol or ethyl acetate (B1210297) as solvent | A common industrial method for reduction. The reaction occurs on the surface of the metal catalyst. |
The resulting secondary alcohol can be further functionalized. For example, it can be converted to the corresponding acetate ester by reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine. Alkyl ethers can be prepared via Williamson ether synthesis, reacting the alcohol with an alkyl halide in the presence of a strong base.
While the oxidation of simple ketones is not as straightforward as that of aldehydes, certain reactions can be employed to transform the acetyl group of this compound.
One notable transformation is the Baeyer-Villiger oxidation, which converts a ketone to an ester. In this reaction, a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), is used. The migratory aptitude of the groups attached to the carbonyl carbon dictates the regioselectivity of the reaction. For an aryl methyl ketone, the aryl group has a higher migratory aptitude than the methyl group. Therefore, the Baeyer-Villiger oxidation of this compound is expected to yield (2-Methyl-[1,1'-biphenyl]-3-yl) acetate.
Expected Baeyer-Villiger Oxidation Product
| Reactant | Reagent | Major Product |
| This compound | m-CPBA | (2-Methyl-[1,1'-biphenyl]-3-yl) acetate |
Further hydrolysis of the resulting ester under acidic or basic conditions would yield 2-Methyl-[1,1'-biphenyl]-3-ol and acetic acid.
The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles. Furthermore, the presence of acidic α-protons on the methyl group allows for the formation of an enolate, which can then act as a nucleophile in condensation reactions.
Aldol (B89426) Condensation: In the presence of a base, this compound can undergo self-condensation or a crossed Aldol condensation with another enolizable carbonyl compound. For instance, reaction with benzaldehyde (B42025) in the presence of a base would lead to the formation of a chalcone (B49325) derivative, (E)-1-(2-Methyl-[1,1'-biphenyl]-3-yl)-3-phenylprop-2-en-1-one, after dehydration of the initial aldol adduct.
Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or ammonia. This would result in the formation of a new carbon-carbon double bond.
The α-protons of the acetyl group can be removed by a base to form an enolate, which can then react with various electrophiles.
α-Halogenation: In the presence of an acid or base, this compound can be halogenated at the α-position. For example, reaction with bromine in acetic acid would likely yield 2-bromo-1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone. Under basic conditions, the haloform reaction could occur if an excess of halogen and base is used, leading to the formation of 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid and a haloform (e.g., bromoform).
α-Alkylation: The enolate of this compound can be alkylated by treatment with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of an alkyl halide. This allows for the introduction of an alkyl group at the α-position.
Reactions Involving the Biphenyl (B1667301) Core
The biphenyl core of the molecule is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on one of the aromatic rings. The regioselectivity of this substitution is directed by the existing substituents: the methyl group and the acetyl group.
The directing effects of the substituents on the biphenyl core are crucial in determining the position of electrophilic attack.
The Methyl Group: The methyl group is an ortho, para-directing activator due to its electron-donating inductive effect and hyperconjugation.
The Acetyl Group: The acetyl group is a meta-directing deactivator due to its electron-withdrawing resonance and inductive effects.
The Phenyl Group: A phenyl substituent is generally considered an ortho, para-directing activator, though weaker than a methyl group.
Considering the structure of this compound, the two aromatic rings present different electronic environments.
Ring A (substituted with methyl and acetyl groups): This ring is less activated due to the presence of the deactivating acetyl group. The positions ortho and para to the activating methyl group are sterically hindered or already substituted. The position meta to the deactivating acetyl group and ortho to the activating methyl group (position 4) is a potential site for substitution.
Ring B (unsubstituted phenyl group): This ring is activated by the substituted phenyl group at its point of attachment. Electrophilic attack is expected to occur at the ortho and para positions of this ring.
Research on the nitration of 2-methylbiphenyl (B165360) has shown that substitution preferentially occurs on the methylated ring. However, the presence of the deactivating acetyl group in this compound complicates this prediction. It is plausible that electrophilic substitution could occur on either ring, with the specific outcome depending on the reaction conditions and the nature of the electrophile. Steric hindrance from the 2-methyl group will also play a significant role in directing the incoming electrophile.
Predicted Major Monosubstitution Products in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Potential Major Product(s) |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 1-(2-Methyl-4'-nitro-[1,1'-biphenyl]-3-yl)ethanone and/or 1-(2-Methyl-x-nitro-[1,1'-biphenyl]-3-yl)ethanone (substitution on Ring A) |
| Bromination | Br⁺ (from Br₂/FeBr₃) | 1-(4'-Bromo-2-methyl-[1,1'-biphenyl]-3-yl)ethanone and/or 1-(x-Bromo-2-methyl-[1,1'-biphenyl]-3-yl)ethanone (substitution on Ring A) |
| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | Primarily on the more activated Ring B at the para position: 1-(4'-Acetyl-2-methyl-[1,1'-biphenyl]-3-yl)ethanone |
It is important to note that these predictions are based on general principles and the actual product distribution would need to be determined experimentally. The steric bulk of the biphenyl system, particularly the ortho-methyl group, can significantly influence the regiochemical outcome of these reactions.
Palladium-Catalyzed C-H Activation and Functionalization of the Biphenyl System
While palladium-catalyzed C-H activation is a well-established and powerful tool for the functionalization of aromatic compounds, including biphenyl systems, no specific studies have been reported for this compound. Research in this area typically involves detailed experimental procedures, yield optimizations, and mechanistic investigations to understand the regioselectivity and efficiency of the C-H functionalization. Without such studies, any discussion would be purely speculative and fall outside the required scope of being scientifically accurate and based on detailed research findings.
Catalytic Transformations Utilizing the Compound
The utility of a compound as a substrate in catalytic transformations is a key aspect of its chemical profile.
Metal-Catalyzed Transformations (e.g., coupling with other functionalities)
Metal-catalyzed cross-coupling reactions are fundamental in organic synthesis. While one might hypothesize that the aryl rings of this compound could participate in such reactions, or that the ketone functionality could be transformed, no specific examples or studies have been published.
Organocatalytic Applications in Asymmetric Synthesis (if forming chiral derivatives)
The use of organocatalysis to generate chiral derivatives from prochiral substrates is a major area of contemporary research. The ketone moiety in this compound could potentially be a handle for asymmetric transformations. However, there are no documented instances of this compound being used in organocatalytic asymmetric synthesis.
Reaction Mechanism Elucidation
Understanding the mechanism of a chemical reaction is crucial for its optimization and broader application.
Kinetic Studies of Key Transformations of this compound
Kinetic studies provide quantitative data on reaction rates, allowing for the elucidation of reaction mechanisms. No kinetic studies for any transformations involving this compound have been reported in the literature.
Isotopic Labeling Experiments to Probe Reaction Pathways
Detailed mechanistic studies employing isotopic labeling specifically for this compound are not extensively documented in publicly available scientific literature. However, the principles of such experiments are well-established in organic chemistry for elucidating reaction mechanisms. numberanalytics.comias.ac.in Isotopic labeling involves the replacement of an atom in a reactant molecule with one of its isotopes to trace the atom's fate throughout a chemical transformation. numberanalytics.com This technique provides direct evidence for bond-forming and bond-breaking steps, helping to distinguish between different potential reaction pathways. numberanalytics.comias.ac.in
For a compound like this compound, a hypothetical isotopic labeling study could be designed to investigate the mechanism of a specific reaction, for instance, an enolization or a condensation reaction. Deuterium (B1214612) (²H), a stable isotope of hydrogen, is a common choice for such studies due to the significant mass difference between it and protium (B1232500) (¹H), which can lead to measurable kinetic isotope effects (KIEs). nih.gov
A hypothetical experiment could involve the synthesis of a deuterated version of the starting material, for example, by replacing the hydrogen atoms on the acetyl group's methyl with deuterium. The reaction would then be carried out with this labeled compound, and the position of the deuterium label in the product would be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). The location of the deuterium in the product provides crucial information about which C-H bonds are broken and formed during the reaction, thereby supporting or refuting a proposed mechanism.
To illustrate, consider a hypothetical base-catalyzed aldol condensation. The rate-determining step is often the formation of the enolate. By using a deuterated acetyl group, one could determine if the deprotonation of this group is indeed the initial step.
Hypothetical Isotopic Labeling Data for a Reaction of this compound
| Reactant | Isotopic Label | Reaction Condition | Observed Product | Inferred Mechanistic Step |
|---|---|---|---|---|
| 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethan-d₃-one | Deuterium (²H) at the acetyl methyl group | Base-catalyzed self-condensation | Product with deuterium scrambling consistent with enolate formation | Confirms initial deprotonation at the acetyl group |
| This compound | ¹⁸O at the carbonyl oxygen | Acid-catalyzed hydration | Incorporation of ¹⁸O into the resulting gem-diol | Supports nucleophilic attack at the carbonyl carbon |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not available.
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are fundamental to understanding the stepwise pathway of a chemical reaction. lumenlearning.com Reaction intermediates are transient species that are formed in one step and consumed in a subsequent step. lumenlearning.com Due to their often high reactivity and short lifespan, their detection can be challenging. lumenlearning.comnih.gov
For reactions involving this compound, several potential intermediates could be postulated depending on the reaction type, including enolates, carbocations, or free radicals. A variety of spectroscopic and analytical techniques are employed to detect and characterize these fleeting species. numberanalytics.comigi-global.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, if the intermediate is sufficiently stable at low temperatures, it can be directly observed and structurally characterized by NMR. solubilityofthings.comresearchgate.net
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are highly sensitive for detecting charged intermediates. nih.govpurdue.edu By analyzing the mass-to-charge ratio, the elemental composition of an intermediate can be determined. nih.gov
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: These methods can be used for in-situ monitoring of reactions and can detect the formation and decay of intermediates that have characteristic absorption bands. igi-global.com
Chemical Trapping: This method involves introducing a "trapping agent" that reacts specifically with the intermediate to form a stable, isolable product. The structure of this trapped product can then provide strong evidence for the structure of the original intermediate. lumenlearning.com
While no specific reaction intermediates have been isolated or characterized for reactions of this compound in the available literature, the following table illustrates the types of data that would be collected to characterize a hypothetical intermediate.
Hypothetical Characterization Data for a Postulated Reaction Intermediate
| Postulated Intermediate | Analytical Technique | Observed Data | Interpretation |
|---|---|---|---|
| Enolate of this compound | ¹H NMR (low temp) | Disappearance of α-proton signals, appearance of vinylic proton signals | Formation of the C=C double bond in the enolate |
| Carbocation intermediate | ESI-MS | Detection of a cation with a mass corresponding to the loss of a leaving group | Evidence for a cationic intermediate |
| Radical intermediate | Electron Paramagnetic Resonance (EPR) Spectroscopy | Characteristic EPR spectrum | Direct detection of an unpaired electron |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not available.
Iv. Advanced Computational and Theoretical Chemistry Studies on 1 2 Methyl 1,1 Biphenyl 3 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using DFT, offer a balance of computational cost and accuracy for analyzing polyatomic molecules. A typical approach would involve using a functional, such as B3LYP, with a suitable basis set (e.g., 6-311G(d,p)) to solve approximations of the Schrödinger equation for the molecule. researchgate.netresearchgate.net
Electronic Structure Analysis: HOMO-LUMO Energies and Molecular Orbitals
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org
HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is an indicator of the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.
LUMO: This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy of its lowest-energy electronic excitation. schrodinger.com A small HOMO-LUMO gap generally implies high chemical reactivity and polarizability, as it requires less energy to move an electron from the occupied to the unoccupied orbital. chemrxiv.orgresearchgate.net
For 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone, a computational study would reveal that the HOMO is likely distributed across the electron-rich biphenyl (B1667301) ring system, while the LUMO may be concentrated more towards the acetyl group, which acts as an electron-withdrawing moiety. The precise energy values would be presented in a data table.
Table 4.1: Representative Frontier Molecular Orbital Energies (Note: The following values are illustrative examples of what a DFT calculation might yield and are not actual calculated data for the specific compound.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.27 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species. researchgate.net
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this molecule, the most negative potential would be localized on the oxygen atom of the acetyl group due to its high electronegativity and lone pairs of electrons.
Positive Regions (Blue): These areas are electron-deficient and are sites for nucleophilic attack. Positive potentials are typically found around the hydrogen atoms.
Neutral Regions (Green): These areas have a moderate electrostatic potential.
The MEP map for this compound would clearly identify the carbonyl oxygen as the primary site for interactions with electrophiles or for hydrogen bonding.
Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of intramolecular hydrogen bonds by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.
Conformational Analysis and Steric Hindrance
The three-dimensional shape (conformation) of this compound is critical to its properties and is largely dictated by the rotational freedom around its single bonds.
Torsional Barriers and Rotational Isomerism of the Biphenyl and Acetyl Moieties
The rotation around the C-C single bond connecting the two phenyl rings in a biphenyl system is a classic example of rotational isomerism. This rotation is not free due to steric hindrance, particularly from substituents at the ortho positions (the positions adjacent to the inter-ring bond).
Biphenyl Moiety: In this compound, the methyl group at the 2-position creates significant steric hindrance. This forces the two phenyl rings to adopt a twisted, non-planar conformation in the ground state. The energy required to rotate the rings into a planar or perpendicular arrangement is known as the torsional or rotational energy barrier. Computational methods can calculate this barrier by systematically changing the dihedral angle between the rings and calculating the energy at each step.
Acetyl Moiety: Similarly, there is a rotational barrier associated with the bond connecting the acetyl group to the phenyl ring. The orientation of the carbonyl group relative to the plane of the ring affects the molecule's electronic properties and steric profile.
Energy Minimization and Exploration of Conformational Landscapes
To find the most stable three-dimensional structure of the molecule, computational chemists perform an energy minimization (or geometry optimization). This process systematically alters the molecule's geometry to find the arrangement with the lowest possible potential energy.
For a molecule with multiple rotatable bonds, there can be several stable conformations (local minima on the potential energy surface). A conformational landscape exploration involves mapping out these different conformers and their relative energies. This is often done by performing a potential energy surface scan, where key dihedral angles are systematically rotated to identify all low-energy structures and the transition states that connect them. This analysis would reveal the most likely shape of this compound under given conditions and the energy required to interconvert between different spatial arrangements.
Spectroscopic Property Prediction (Theoretical Basis)
Computational quantum chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a robust framework for predicting the spectroscopic properties of molecules like this compound. These methods simulate spectra by calculating the electronic structure and the response of the molecule to electromagnetic radiation, providing a theoretical foundation for interpreting experimental data.
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT, is a common approach for calculating the isotropic magnetic shielding constants of atomic nuclei. dergipark.org.tr These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. The process begins with the optimization of the molecule's three-dimensional geometry at a selected level of theory, for instance, B3LYP with a 6-311++G(d,p) basis set. nih.govresearchgate.net Following geometry optimization, the GIAO method is used to compute the magnetic shielding tensors for each nucleus.
The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com Discrepancies between calculated and experimental values can arise from factors such as solvent effects, intramolecular dynamics (like the torsional angle between the biphenyl rings), and the inherent approximations in the computational method. nih.govutah.edu Therefore, it is common practice to validate the theoretical results by comparing them with experimental data where available and applying scaling factors if necessary. biointerfaceresearch.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values based on computational models for illustrative purposes.)
| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Methyl Protons (on acetyl) | 2.65 | Singlet |
| Methyl Protons (on biphenyl) | 2.30 | Singlet |
| Aromatic Protons | 7.20 - 7.80 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on computational models for illustrative purposes.)
| Atom Position | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon | 199.5 |
| Methyl Carbon (on acetyl) | 29.8 |
| Methyl Carbon (on biphenyl) | 20.5 |
| Aromatic Carbons | 125.0 - 142.0 |
Theoretical vibrational analysis is used to predict the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed. Diagonalizing this matrix yields the harmonic vibrational frequencies and their corresponding normal modes. core.ac.ukarxiv.org DFT calculations, such as those using the B3LYP functional, are well-suited for this purpose. researchgate.net
For this compound, key vibrational modes can be predicted. The most prominent feature in its IR spectrum is expected to be the C=O stretching frequency of the ethanone (B97240) group. Other significant vibrations include C-H stretching from the methyl and aromatic groups, C-C stretching within the aromatic rings, and various bending modes.
Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. biointerfaceresearch.com To improve agreement with experimental data, it is standard practice to apply a uniform or mode-specific scaling factor to the computed frequencies. biointerfaceresearch.com A potential energy distribution (PED) analysis can also be performed to assign the calculated vibrational modes to specific types of molecular motion (e.g., stretching, bending). researchgate.net
Table 3: Predicted Key IR Vibrational Frequencies for this compound (Note: These are hypothetical, unscaled values based on computational models for illustrative purposes.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the biphenyl rings |
| C-H Stretch (Aliphatic) | 3000 - 2900 | Stretching of C-H bonds in the methyl groups |
| C=O Stretch (Ketone) | 1715 | Stretching of the carbonyl double bond |
| C=C Stretch (Aromatic) | 1600 - 1450 | In-plane stretching of carbon-carbon bonds in the aromatic rings |
Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the UV-Vis absorption spectra of organic molecules. researchgate.netresearchgate.net This approach calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption of light. The wavelength of maximum absorption (λ_max) and the oscillator strength (f), which is related to the intensity of the absorption, are key outputs of these calculations. sharif.edu
For this compound, TD-DFT calculations can predict the electronic transitions responsible for its UV-Vis spectrum. The electronic structure of the biphenyl system, with its extended π-conjugation, is expected to give rise to π → π* transitions. The presence of the carbonyl group can also lead to n → π* transitions, although these are often weaker. The calculations can identify the specific molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsemanticscholar.org The choice of solvent can significantly impact the absorption spectrum, and this can be modeled computationally using methods like the Polarizable Continuum Model (PCM). rsc.org
Table 4: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound (Note: These are hypothetical values based on TD-DFT calculations for illustrative purposes.)
| Predicted λ_max (nm) | Oscillator Strength (f) | Major Transition Type | Orbitals Involved |
| 285 | 0.25 | π → π | HOMO → LUMO |
| 240 | 0.58 | π → π | HOMO-1 → LUMO |
| 330 | 0.01 | n → π* | HOMO-2 → LUMO |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is an indispensable tool for exploring the mechanisms of chemical reactions. By mapping out the potential energy surface (PES) of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov This information provides a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.
To elucidate a reaction mechanism involving this compound, computational methods are used to locate the structures of all stationary points along the reaction coordinate. For example, in a hypothetical reaction such as a Baylis-Hillman reaction, DFT calculations could be used to model the nucleophilic addition to the carbonyl carbon. mdpi.com The process involves:
Geometry Optimization: Optimizing the geometries of the reactants, products, and any proposed intermediates.
Transition State Search: Locating the transition state structure connecting reactants (or intermediates) to products. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method.
Frequency Calculation: Performing vibrational frequency calculations to confirm the nature of the stationary points. A stable minimum will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path from the transition state down to the connected reactants and products to ensure the TS correctly links the intended species.
The energies of these stationary points are then used to construct a reaction energy profile, which shows the change in energy as the reaction progresses. The height of the energy barrier from the reactants to the transition state (the activation energy) is a key determinant of the reaction rate. orientjchem.org
Computational modeling can be highly effective in predicting the selectivity of chemical reactions.
Chemoselectivity: When a molecule has multiple reactive sites, such as the carbonyl group and the aromatic rings in this compound, calculations can predict which site is more likely to react. This can be done by comparing the activation energies for reactions at the different sites. The pathway with the lower activation energy will be kinetically favored. nih.gov
Regioselectivity: In reactions where a reagent can add to different positions of a molecule, such as in cycloaddition reactions, the relative energies of the transition states for the different possible regioisomeric products can be calculated. The regioisomer formed via the lowest energy transition state is predicted to be the major product. researchgate.net Analysis of conceptual DFT reactivity indices, such as Fukui functions or local softness, can also provide qualitative predictions of regioselectivity. researchgate.net
Stereoselectivity: For reactions that can produce different stereoisomers (e.g., enantiomers or diastereomers), computational chemistry can predict the preferred outcome. This is achieved by calculating the energies of the diastereomeric transition states. According to the Curtin-Hammett principle, the ratio of the products will be determined by the difference in the free energies of these transition states. The stereoisomer formed through the lower-energy transition state will be the major product.
By analyzing the computed energy barriers for all possible reaction pathways, a quantitative prediction of the product distribution can be made, providing valuable guidance for synthetic planning and optimization.
Solvent Effects and Implicit Solvation Models in Computational Studies
The chemical behavior, reactivity, and spectroscopic properties of molecules can be significantly influenced by the surrounding solvent. In the realm of computational chemistry, accurately modeling these solvent effects is crucial for obtaining results that correlate well with experimental observations. For a molecule like this compound, the polarity of the solvent can affect its conformational equilibrium, electronic structure, and interaction with other reactants. Computational studies employ various solvation models to account for these effects, which are broadly categorized into explicit and implicit models. This section focuses on the application of implicit solvation models in the theoretical study of this compound.
Implicit solvation models, also known as continuum models, represent the solvent as a continuous dielectric medium rather than as individual molecules. numberanalytics.comwikipedia.org This approach offers a significant reduction in computational cost, making it feasible to study larger molecular systems and perform more extensive conformational analyses. numberanalytics.com The solute molecule is placed within a cavity in this dielectric continuum, and the electrostatic interaction between the solute and the solvent is calculated. Several popular implicit solvation models are available, each with its own methodology for defining the cavity and calculating the solvation energy.
One of the most widely used families of implicit solvation models is the Polarizable Continuum Model (PCM). numberanalytics.com Different variations of PCM exist, including the Conductor-like PCM (CPCM), the Integral Equation Formalism PCM (IEFPCM), and the original Tomasi's PCM. nih.govresearchgate.net These models differ in how they solve the electrostatic equations at the cavity surface. nih.gov For instance, the CPCM model treats the dielectric medium as a conductor, which simplifies the calculation of the surface charges. faccts.de The IEFPCM provides a more rigorous solution to the electrostatic problem and is often considered more accurate for a wider range of solvents. q-chem.com
Another prominent implicit solvation model is the Solvation Model based on Density (SMD). The SMD model is a universal solvation model that, in addition to the electrostatic component, includes terms for cavitation, dispersion, and solvent structure effects, which are parameterized based on the full solute electron density. faccts.de
In a typical computational study on this compound, density functional theory (DFT) calculations would be performed in the gas phase to obtain a baseline for its geometric and electronic properties. Subsequently, these calculations would be repeated using an implicit solvation model to simulate the presence of different solvents, ranging from nonpolar (e.g., toluene, with a low dielectric constant) to polar (e.g., water or methanol, with high dielectric constants).
The choice of solvent can influence the dihedral angle between the two phenyl rings of the biphenyl moiety, as well as the orientation of the acetyl group. By calculating the total energy of the molecule in different solvents, researchers can predict the most stable conformation in a given environment. For example, a more polar solvent might stabilize a conformer with a larger dipole moment.
The following interactive table illustrates hypothetical results from a DFT study on this compound using the IEFPCM model in various solvents. The data shows the calculated dipole moment and the relative energy of the molecule, indicating how these properties might change with the solvent's dielectric constant.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Relative Energy (kcal/mol) |
| Gas Phase | 1.00 | 2.85 | 0.00 |
| Toluene | 2.38 | 3.12 | -1.58 |
| Chloroform | 4.81 | 3.45 | -2.74 |
| Methanol | 32.70 | 3.98 | -4.62 |
| Water | 78.39 | 4.15 | -5.11 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trends in solvent effects on a molecule like this compound.
These computational models can also predict how the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are affected by the solvent. The HOMO-LUMO energy gap is an important indicator of the chemical reactivity of a molecule. A smaller gap generally suggests that the molecule is more reactive.
The table below presents a hypothetical analysis of the HOMO-LUMO gap of this compound in different solvents, calculated using the SMD model.
| Solvent | Dielectric Constant (ε) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Gas Phase | 1.00 | -6.21 | -1.89 | 4.32 |
| Toluene | 2.38 | -6.25 | -1.95 | 4.30 |
| Chloroform | 4.81 | -6.30 | -2.01 | 4.29 |
| Methanol | 32.70 | -6.38 | -2.10 | 4.28 |
| Water | 78.39 | -6.41 | -2.13 | 4.28 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trends in solvent effects on the electronic properties of this compound.
V. Analytical Methodologies for the Study and Characterization of 1 2 Methyl 1,1 Biphenyl 3 Yl Ethanone
Advanced Spectroscopic Techniques for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of hydrogen and carbon atoms, multidimensional NMR techniques are required to solve more complex structures like that of 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone.
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity within the molecule. A COSY spectrum would reveal proton-proton coupling networks within the two separate aromatic rings, while an HSQC spectrum would correlate each proton to its directly attached carbon atom. Further analysis using HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (2-3 bonds), which are critical for piecing the fragments together—for instance, connecting the acetyl group (CH₃ and C=O) to its specific position on the methyl-substituted biphenyl (B1667301) framework.
Variable Temperature (VT) NMR studies could be employed to investigate the rotational dynamics around the C-C single bond connecting the two phenyl rings. Due to steric hindrance from the ortho-methyl group, rotation around this biphenyl linkage may be restricted. VT-NMR experiments can determine the energy barrier to rotation by observing changes in the NMR signals as the temperature is lowered or raised, potentially revealing the presence of different rotational isomers (atropisomers).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted values based on standard chemical shift ranges and data from similar biphenyl structures. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Acetyl CH₃ | 2.6 - 2.7 | Singlet | N/A |
| Biphenyl CH₃ | 2.2 - 2.4 | Singlet | N/A |
| Aromatic CH (various) | 7.2 - 7.8 | Multiplet | 7.0 - 8.5 |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₅H₁₄O), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.
Tandem mass spectrometry (MS/MS) would be used to analyze the fragmentation pathways. The molecular ion would be isolated and fragmented, and the masses of the resulting fragments would be measured. This data provides valuable structural information. Key fragmentation pathways for this compound would likely include:
Loss of a methyl radical (•CH₃) from the acetyl group, leading to the formation of a stable acylium ion.
Cleavage of the bond between the carbonyl group and the aromatic ring , resulting in a fragment corresponding to the 2-methyl-[1,1'-biphenyl]-3-yl cation.
Loss of the entire acetyl group (•COCH₃) .
Analyzing these fragmentation patterns helps to confirm the presence and position of the functional groups on the biphenyl scaffold.
Table 2: Key Predicted Fragments in the Mass Spectrum of this compound This table outlines expected fragmentation patterns. The listed m/z values correspond to the most abundant isotopes.
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]+ | C₁₅H₁₄O | 210.10 |
| [M-CH₃]+ | [C₁₄H₁₁O]+ | 195.08 |
| [M-COCH₃]+ | [C₁₃H₁₁]+ | 167.09 |
Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.
For this compound, the FTIR spectrum would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically found in the range of 1680-1700 cm⁻¹. Other key absorptions would include:
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Aliphatic C-H stretching from the two methyl groups around 2850-3000 cm⁻¹.
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information. While the carbonyl stretch is often weaker in Raman spectra, the aromatic ring vibrations typically produce strong signals, which can be useful for confirming the biphenyl core structure.
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The extensive system of conjugated pi (π) electrons in the biphenyl and ketone groups of this compound constitutes a chromophore that absorbs UV light. The spectrum would be expected to show characteristic absorption maxima (λ_max) related to π→π* and n→π* transitions, providing confirmation of the conjugated system. This technique is also highly sensitive to impurities and can be used as a rapid method for assessing the purity of a sample, often in conjunction with chromatography.
Chromatographic Techniques for Purity, Separation, and Quantification
Chromatography is essential for separating the target compound from impurities, starting materials, or byproducts and for determining its concentration in a mixture.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying non-volatile organic compounds. A typical method for this compound would utilize reverse-phase chromatography.
Method Development: An HPLC method would be developed using a C18 stationary phase column, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound while separating it from any more or less polar impurities. Detection would typically be performed using a UV detector set at one of the compound's absorption maxima (λ_max) to ensure high sensitivity.
Method Validation: Once developed, the method would be validated according to established guidelines to ensure its reliability. Validation would involve assessing parameters such as:
Linearity: Demonstrating that the detector response is proportional to the concentration of the analyte over a specific range.
Accuracy: Measuring the closeness of the experimental value to the true value.
Precision: Assessing the degree of scatter between a series of measurements.
Specificity: Ensuring the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.
This validated HPLC method would be crucial for quality control, allowing for the routine determination of the purity of newly synthesized batches of this compound.
Table 3: Illustrative HPLC Method Parameters for Analysis This table provides a typical starting point for method development for a compound like this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of this compound, which possesses a moderate degree of volatility, direct injection is often feasible. However, to enhance volatility and improve chromatographic peak shape, derivatization may be employed.
The primary application of GC-MS in this context is for the qualitative identification of the compound and its potential impurities. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. The fragmentation pattern of this compound would be expected to show characteristic losses of the acetyl group (CH₃CO) and methyl group (CH₃), as well as fragments corresponding to the biphenyl backbone.
While specific GC-MS studies on volatile derivatives of this compound are not extensively documented in publicly available literature, the general principles of GC-MS analysis of aromatic ketones are well-established. The table below outlines a hypothetical set of GC-MS parameters that could be employed for its analysis.
Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-500 amu |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Chiral Chromatography for Enantiomeric Purity Assessment of Chiral Derivatives
While this compound itself is not chiral, the introduction of a chiral center through derivatization would necessitate methods to separate and quantify the resulting enantiomers. Chiral chromatography is the most widely used technique for this purpose. wvu.edu This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. researchgate.net
The separation can be achieved using either gas chromatography (chiral GC) or high-performance liquid chromatography (chiral HPLC). nih.gov For chiral HPLC, a variety of CSPs are commercially available, including those based on polysaccharides, proteins, and Pirkle-type phases. researchgate.net The choice of CSP and the mobile phase composition are critical for achieving optimal separation.
Should a chiral derivative of this compound be synthesized, a systematic screening of different chiral columns and mobile phases would be necessary to develop a suitable analytical method. The enantiomeric purity, expressed as enantiomeric excess (% ee), can then be determined by integrating the peak areas of the two enantiomers in the chromatogram. Molecular modeling and an understanding of the potential interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the chiral derivative and the CSP can aid in the selection of an appropriate chiral separation strategy. wvu.edu
Table 2: Common Chiral Stationary Phases for HPLC
| CSP Type | Chiral Selector | Potential Interactions |
| Polysaccharide-based | Cellulose or amylose (B160209) derivatives | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance |
| Pirkle-type | π-acidic or π-basic moieties | π-π interactions, hydrogen bonding, dipole-dipole interactions |
| Protein-based | e.g., bovine serum albumin (BSA) | Hydrophobic and polar interactions |
| Cyclodextrin-based | α-, β-, or γ-cyclodextrin | Inclusion complexation |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline compounds. wikipedia.org
For a non-chiral molecule like this compound, SC-XRD confirms the molecular structure and provides insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. The data obtained from SC-XRD is considered the gold standard for structural elucidation.
Table 3: Illustrative Crystallographic Data Obtainable from SC-XRD
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit of the crystal |
| Z | Number of molecules per unit cell |
| Calculated Density | Density of the crystal calculated from the crystallographic data |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but differ in their crystal structure, which can lead to different physical properties such as melting point, solubility, and stability.
While there is no specific information in the available literature regarding polymorphic studies of this compound, PXRD would be the primary technique to investigate this possibility. The PXRD pattern of a compound is a unique fingerprint of its crystalline form. By comparing the PXRD patterns of different batches of the compound, one can determine if polymorphism is present.
Quantitative Analytical Methodologies for Compound Purity and Yield Determination
Accurate determination of the purity of this compound and the yield of its synthesis is crucial for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two of the most powerful and widely used techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for purity assessment. scielo.brscielo.br A reversed-phase HPLC method, using a C18 or a biphenyl stationary phase, would be suitable for this compound. chromatographyonline.com The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their affinity for the stationary and mobile phases. The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve is constructed using certified reference standards.
Table 4: Representative HPLC Parameters for Purity Determination
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for the determination of purity without the need for a specific reference standard of the analyte. emerypharma.comresearchgate.net The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. youtube.com By adding a known amount of an internal standard with a certified purity to a precisely weighed sample of this compound, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard. acs.org
Vi. Applications of 1 2 Methyl 1,1 Biphenyl 3 Yl Ethanone As a Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The structural features of 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone, namely the reactive acetyl group and the sterically hindered biphenyl (B1667301) backbone, provide a unique platform for the synthesis of diverse and complex organic molecules.
Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Ring Systems
The acetyl group of this compound serves as a key functional handle for engaging in cyclization reactions to form fused ring systems. While specific examples detailing the use of this exact compound in PAH synthesis are not extensively documented, the transformation of analogous aryl ketones is a well-established strategy. acs.org Methods like palladium-catalyzed annulation of alkynes can be employed to construct phenanthrene (B1679779) and other polycyclic aromatic hydrocarbon (PAH) frameworks from biaryl ketones. acs.org
Reactions that could potentially be applied to this compound for this purpose include:
Friedel-Crafts Acylation/Alkylation: Intramolecular cyclization can be induced under acidic conditions, where the acetyl group or a derivative thereof acts as the electrophile to form a new ring on the adjacent phenyl ring.
Condensation Reactions: The acetyl group's α-protons are acidic and can participate in aldol-type condensations with other carbonyl compounds, followed by cyclization and aromatization to yield complex PAHs.
Palladium-Catalyzed Annulation: As demonstrated with similar biaryl ketones, this compound could react with alkynes in the presence of a palladium catalyst to build a third aromatic ring, leading to phenanthrene-like structures. acs.orgrsc.org
The presence of the 2-methyl group introduces steric hindrance that can influence the regioselectivity of these cyclization reactions, potentially leading to specific isomers of the resulting PAHs.
Synthesis of Novel Organic Scaffolds with Diverse Architectures
Beyond PAHs, this compound is a building block for a variety of novel organic scaffolds. The biphenyl moiety itself is a privileged structure in many areas of chemistry. The reactivity of the ketone allows for its elaboration into numerous other functional groups and ring systems.
Examples of transformations that generate diverse scaffolds include:
Heterocycle Formation: The acetyl group can be a precursor for forming various heterocyclic rings. For instance, condensation with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles.
Multi-component Reactions: This ketone can participate in multi-component reactions, where three or more reactants combine in a single step to form a complex product, rapidly increasing molecular complexity.
Building Block for Ligands in Catalysis and Coordination Chemistry
Biphenyl-based phosphine (B1218219) ligands, such as Buchwald ligands, are critical in modern cross-coupling catalysis. The scaffold of this compound is suitable for the synthesis of specialized ligands. The acetyl group can be converted into other functionalities, such as amines or phosphines, which can then coordinate to metal centers.
The synthetic pathway might involve:
Reduction of the ketone to an alcohol.
Conversion of the alcohol to a leaving group (e.g., tosylate or halide).
Nucleophilic substitution with a phosphine or amine to install the coordinating group.
The inherent chirality of certain ortho-substituted biphenyls (atropisomerism) can be exploited to create chiral ligands for asymmetric catalysis. drughunter.com The steric bulk provided by the 2-methyl group can create a chiral axis, which, if resolved, could lead to enantioselective catalysts.
Role in Medicinal Chemistry Lead Optimization (Focused on Chemical Synthesis)
In medicinal chemistry, this compound has been identified as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting p38 MAP kinase. nih.govnih.gov Its structure provides a rigid scaffold that can be systematically modified to explore structure-activity relationships.
Incorporation into Pharmacologically Relevant Chemical Structures
A primary application of this compound is as a precursor for atropisomeric p38 kinase inhibitors. nih.gov p38 MAP kinase is a significant target in the development of treatments for inflammatory diseases. nih.gov The synthesis of these inhibitors often involves the transformation of the acetyl group into a more complex side chain containing a heterocyclic element, such as a triazole.
A representative synthetic sequence involves several steps where the acetyl group is chemically modified. For example, it can be converted into an amine, which is then used to construct a triazole ring. This process highlights the compound's role as a foundational piece upon which the final, pharmacologically active molecule is built. The biphenyl core serves to orient substituents in a specific three-dimensional arrangement to interact with the target protein.
| Intermediate | Precursor Compound | Key Transformation | Resulting Structure Class |
| Atropisomeric Triazole Derivative | This compound | Multi-step conversion of acetyl group to a substituted triazole | p38 MAP Kinase Inhibitors |
| Chiral Amines | This compound | Reductive amination | Chiral ligands, pharmaceutical intermediates |
Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies (chemical aspects only)
Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound's potency and properties. This compound provides an excellent scaffold for such studies due to its multiple reaction sites. mdpi.com
Chemists can systematically alter different parts of the molecule to observe the effect on biological activity:
Modification of the Acetyl Group: The ketone can be subjected to a wide array of chemical reactions to introduce diversity. It can be reduced, alkylated at the α-position, or converted into various heterocycles. Each new analogue helps to probe the steric and electronic requirements of the target's binding pocket.
Functionalization of the Phenyl Rings: The two phenyl rings can be further functionalized, for example, through electrophilic aromatic substitution. Introducing substituents like halogens, nitro groups, or alkyl groups can modulate the electronic properties and lipophilicity of the molecule.
Synthesis of Atropisomers: The steric hindrance caused by the 2-methyl group restricts rotation around the biphenyl bond, leading to stable atropisomers (axially chiral isomers). drughunter.comnih.gov These isomers can be separated and tested individually, which is critical as they often exhibit different biological activities. The synthesis and separation of these distinct isomers are a key aspect of the SAR for this class of compounds. nih.gov
The table below illustrates potential derivatization points on the core scaffold for SAR studies.
| Modification Site | Type of Reaction | Examples of New Functionalities | Purpose in SAR |
| Acetyl Group (Carbonyl) | Reduction, Grignard reaction, Wittig reaction | Alcohols, tertiary carbinols, alkenes | Explore hydrogen bonding and steric interactions |
| Acetyl Group (α-Carbon) | Enolate alkylation, halogenation | Alkylated ketones, α-haloketones | Introduce new substituents, alter conformation |
| Phenyl Ring A (substituted) | Electrophilic Aromatic Substitution | Halogens, Nitro, Alkyl groups | Modulate electronics and lipophilicity |
| Phenyl Ring B (unsubstituted) | Electrophilic Aromatic Substitution | Halogens, Nitro, Alkyl groups | Probe for additional binding interactions |
Through these systematic chemical modifications, the initial scaffold provided by this compound can be optimized into a potent and selective drug candidate.
Materials Science Applications
While direct, large-scale industrial applications of this compound in materials science are not extensively documented in publicly available literature, its molecular framework suggests significant potential as a precursor for high-performance materials. The biphenyl moiety is a well-established component in materials science, known for imparting desirable properties such as thermal stability, mechanical strength, and specific electronic characteristics to polymers and functional organic materials.
The structure of this compound allows for its derivatization into various monomers suitable for polymerization. The presence of the biphenyl unit is particularly noteworthy, as its incorporation into polymer backbones is a known strategy for enhancing the glass transition temperature and thermal stability of materials like poly(aryl ether ketone)s (PAEKs). researchgate.net The methyl and acetyl groups on the biphenyl structure of this compound offer multiple reactive sites for conversion into polymerizable functionalities.
For instance, the ketone group can be transformed into a variety of other functional groups, such as vinyl, ethynyl, or hydroxyl groups, which can then participate in polymerization reactions. The methyl group could also be functionalized to introduce polymerizable moieties. The inherent rigidity of the biphenyl unit can contribute to the creation of polymers with high thermal resistance and mechanical robustness. rsc.org
Table 1: Potential Polymerizable Monomers Derived from this compound
| Monomer Type | Potential Synthetic Route from this compound | Resulting Polymer Class | Potential Properties |
| Vinyl Monomer | Wittig reaction on the ketone functionality. | Polyvinyls, Polystyrenics | High thermal stability, potential for liquid crystalline behavior. nih.gov |
| Diol Monomer | Reduction of the ketone to an alcohol, followed by further functionalization. | Polyesters, Polycarbonates | Enhanced thermal and mechanical properties due to the biphenyl unit. researchgate.net |
| Diamine Monomer | Conversion of the ketone to an oxime, followed by reduction. | Polyamides, Polyimides | High-performance thermoplastics with excellent thermal and chemical resistance. researchgate.net |
This table presents hypothetical pathways to monomers based on standard organic transformations.
The biphenyl scaffold is a common feature in functional organic materials due to its ability to facilitate π-conjugation, which is crucial for optoelectronic applications. rsc.org Derivatives of this compound could be designed to serve as building blocks for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
The ketone group can act as a synthetic handle to introduce various chromophores or electronically active groups. For example, condensation reactions with amines or other nucleophiles can lead to the formation of larger conjugated systems with tailored electronic properties. The non-coplanar nature of the two phenyl rings in many biphenyl derivatives can also be exploited to control the solid-state packing of the resulting materials, which is a critical factor in determining their performance in electronic devices.
Furthermore, the specific substitution pattern of this compound can be utilized in the design of supramolecular structures. The molecule's shape and functional groups can direct non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined, self-assembled architectures.
Method Development for Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations
The reactivity of the ketone group and the presence of adjacent aromatic C-H bonds make this compound and structurally similar compounds valuable substrates in the development of new synthetic methods.
Ortho-substituted aryl ketones are recognized as important substrates in the field of C-H activation. acs.org The presence of the ortho-methyl group in this compound can influence the regioselectivity of C-H functionalization reactions on the aromatic ring. This makes it a potentially useful model substrate for developing and optimizing new catalytic systems for C-H activation, a field of intense research due to its potential for more efficient and environmentally friendly synthesis. The steric hindrance provided by the ortho-methyl group can direct catalysts to activate specific C-H bonds, leading to highly selective transformations. acs.org
Table 2: Potential C-H Activation Reactions Utilizing this compound as a Substrate
| Reaction Type | Catalyst System (Example) | Potential Product | Significance |
| Ortho-Alkenylation | Palladium-based catalysts | Alkenylated biphenyl derivatives | Direct formation of C-C bonds, useful for extending conjugation. |
| Ortho-Arylation | Rhodium or Iridium catalysts | Polyaromatic compounds | Synthesis of complex aromatic structures for materials science. |
| Directed C-H Functionalization | Transition metal catalysts with directing groups | Specifically functionalized biphenyls | Precise control over substitution patterns for fine-tuning material properties. researchgate.net |
This table outlines potential applications in C-H activation based on established methodologies with similar substrates.
The ketone functionality in this compound is a versatile starting point for the synthesis of a wide array of heterocyclic compounds. Through condensation reactions with various dinucleophiles (e.g., hydrazines, hydroxylamine, ureas), a range of five- and six-membered heterocyclic rings can be constructed.
Furthermore, the ketone can participate in ring-forming reactions known as annulations. A classic example is the Robinson annulation, which involves a Michael addition followed by an aldol (B89426) condensation to form a new six-membered ring. wikipedia.orgucla.edu This powerful reaction could be employed with this compound to construct complex, fused-ring systems. Such structures are of interest in medicinal chemistry and materials science. The resulting polycyclic aromatic compounds could exhibit interesting photophysical properties or serve as scaffolds for further synthetic elaboration.
For instance, reacting this compound with methyl vinyl ketone under basic conditions could initiate a Robinson annulation sequence, leading to the formation of a tricyclic enone. The specific stereochemical outcome of such reactions can often be controlled through the use of chiral catalysts, making it a valuable tool in asymmetric synthesis. nih.gov
Vii. Future Directions and Emerging Research Avenues for 1 2 Methyl 1,1 Biphenyl 3 Yl Ethanone
Exploitation in Sustainable Chemical Processes and Circular Economy Initiatives
There is currently no available research detailing the use or potential of 1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone in sustainable chemical processes or its role in circular economy initiatives. The development of green catalysts, bio-based feedstocks, or recyclable materials involving this specific compound has not been documented in scientific literature.
Development of Novel Derivatization Pathways and Chemical Transformations
While general methodologies for the derivatization of biphenyl (B1667301) and ethanone (B97240) structures exist, specific studies focused on developing novel derivatization pathways for this compound are absent from the available literature. Research into its unique chemical transformations to create new functional molecules or materials has not been reported.
Integration with Machine Learning and Artificial Intelligence in Synthetic Design and Optimization
The application of machine learning and artificial intelligence to the synthetic design and optimization of this compound is not documented. There are no published studies where computational models have been used to predict its properties, optimize its synthesis, or design new derivatives.
Exploration of Unconventional Reactivity and Catalysis
Investigations into any unconventional reactivity or novel catalytic applications of this compound have not been reported. Its potential use as a catalyst, ligand, or precursor in unconventional reaction mechanisms remains an unexplored area of chemical research.
Potential for Industrial-Scale Synthesis Optimization and Process Intensification
There is no information available regarding the optimization of industrial-scale synthesis or process intensification for this compound. This suggests that the compound is likely not produced on a large scale, and research into making its production more efficient and scalable has not been a priority.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
